![molecular formula C5H2BrNS B099437 3-Bromothiophene-2-carbonitrile CAS No. 18791-98-5](/img/structure/B99437.png)
3-Bromothiophene-2-carbonitrile
Overview
Description
3-Bromothiophene-2-carbonitrile is a chemical compound with the molecular formula C5H2BrNS and a molecular weight of 188.05 . It is used for research and development purposes .
Synthesis Analysis
3-Bromothiophene-2-carbonitrile can be synthesized from 3-Bromothiophene-2-carbaldehyde . Other methods of synthesis include the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of 3-Bromothiophene-2-carbonitrile consists of a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
In chemical reactions, 3-Bromothiophene-2-carbonitrile can undergo a variety of transformations. For example, it can participate in condensation reactions such as the Gewald reaction .Physical And Chemical Properties Analysis
3-Bromothiophene-2-carbonitrile has a melting point of 47-48°C and a boiling point of 286.8±25.0 °C. Its density is predicted to be 1.82±0.1 g/cm3 .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as 3-Bromothiophene-2-carbonitrile, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Proteomics Research
3-Bromothiophene-2-carbonitrile is used as a biochemical in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions.
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry . They are used as corrosion inhibitors, which can prevent the corrosion of materials, especially metals, in industry .
Material Science
In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in a variety of applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties . These include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis of Thiophene Derivatives
3-Bromothiophene-2-carbonitrile can be used in the synthesis of thiophene derivatives . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiophene-based analogs, which include 3-bromothiophene-2-carbonitrile, have been studied extensively for their potential as biologically active compounds .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to influence a range of biochemical pathways, contributing to their diverse pharmacological properties .
Pharmacokinetics
The compound’s molecular weight of 18805 g/mol suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of thiophene derivatives, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable under a variety of environmental conditions .
properties
IUPAC Name |
3-bromothiophene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNS/c6-4-1-2-8-5(4)3-7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIRKEQGYHHNSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372354 | |
Record name | 3-Bromothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromothiophene-2-carbonitrile | |
CAS RN |
18791-98-5 | |
Record name | 3-Bromo-2-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18791-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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